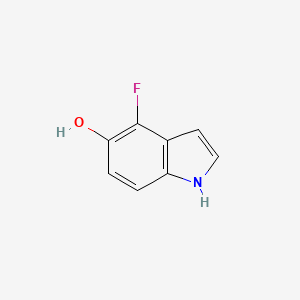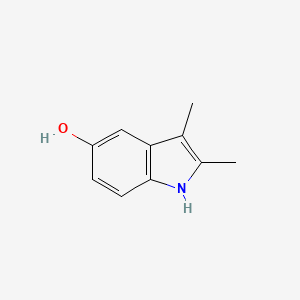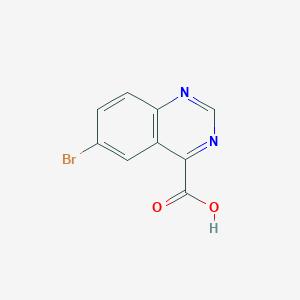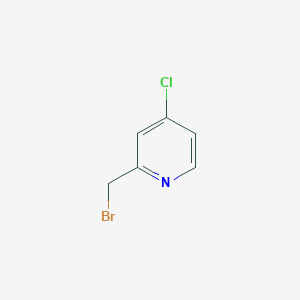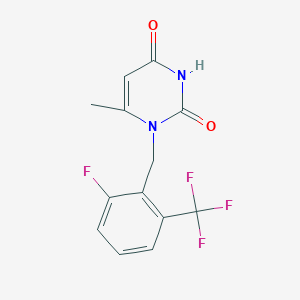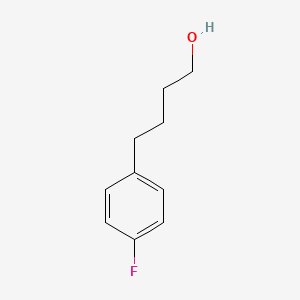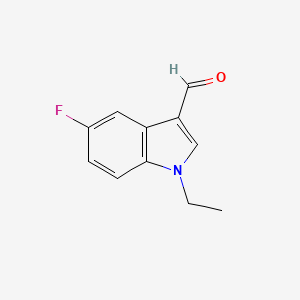
1-ethyl-5-fluoro-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
The compound "1-ethyl-5-fluoro-1H-indole-3-carbaldehyde" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds which can help infer some aspects of the compound . The first paper discusses a compound with a similar indole structure, "3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde," which has been studied for its molecular structure and properties, including its potential in nonlinear optics and as a phosphodiesterase inhibitor . The second paper examines the reactions of "1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde" with various reagents, providing insights into the reactivity of indole carbaldehydes .
Synthesis Analysis
While the synthesis of "1-ethyl-5-fluoro-1H-indole-3-carbaldehyde" is not explicitly described, the synthesis of related compounds can offer some guidance. The second paper describes the synthesis of a related compound where indole-3-carbaldehyde is treated with epichlorohydrin to yield an oxirane-containing derivative . This suggests that similar synthetic strategies could potentially be applied to the synthesis of "1-ethyl-5-fluoro-1H-indole-3-carbaldehyde," possibly involving the introduction of the ethyl and fluoro substituents at appropriate steps in the synthesis.
Molecular Structure Analysis
The first paper provides a detailed analysis of the molecular structure of a related compound using both experimental and theoretical methods, including Hartree-Fock and Density Functional Theory calculations . The study includes vibrational frequency analysis and molecular docking studies, which highlight the importance of the fluorine atom and the carbonyl group in molecular interactions. These findings could be relevant to "1-ethyl-5-fluoro-1H-indole-3-carbaldehyde," as the presence of a fluorine atom and a carbonyl group is likely to influence its molecular structure and interactions in a similar manner.
Chemical Reactions Analysis
The reactivity of indole carbaldehydes is explored in the second paper, where the reaction of the compound with various active methylene compounds is described . The study shows that the reaction conditions can significantly affect the structure of the resulting products, such as the formation of an oxazolone ring or the opening of this ring to form amides. This suggests that "1-ethyl-5-fluoro-1H-indole-3-carbaldehyde" could also undergo a variety of reactions with active methylene compounds, potentially leading to a diverse array of products depending on the reaction conditions.
Physical and Chemical Properties Analysis
Although the physical and chemical properties of "1-ethyl-5-fluoro-1H-indole-3-carbaldehyde" are not directly reported, the properties of structurally similar compounds can provide some insights. The first paper discusses the optical properties and the potential use in nonlinear optics of the studied compound, as well as its molecular electrostatic potential map, which indicates possible sites for electrophilic and nucleophilic attacks . These properties are influenced by the molecular structure, and it is reasonable to assume that "1-ethyl-5-fluoro-1H-indole-3-carbaldehyde" may exhibit similar properties due to the presence of the indole core and the carbonyl group.
Applications De Recherche Scientifique
Indole Synthesis and Classification
Indole derivatives, including those akin to 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde, are pivotal in synthetic organic chemistry. The review by Taber and Tirunahari (2011) presents a comprehensive classification of indole synthesis methods, highlighting the versatility of indole compounds in synthesizing a wide array of biologically active molecules. This classification facilitates the understanding and development of new synthetic routes, potentially including those for 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde (Taber & Tirunahari, 2011).
Catalytic C3 Aza-Alkylation of Indoles
The catalytic C3 aza-alkylation of indoles, as reviewed by Bonandi et al. (2020), is particularly relevant. This process introduces a substituted aminomethyl group at the C3 position of indoles, potentially including modifications to molecules similar to 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde. The method employs various catalysts to facilitate the reaction, illustrating the chemical flexibility and functionalization potential of indole derivatives (Bonandi et al., 2020).
Polymerization of Higher Aldehydes
The work by Kubisa et al. (1980) on the polymerization of substituted aldehydes, including those with halogenated substituents, underscores the potential for creating polymers from complex aldehydes. This research provides a foundation for understanding how 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde might behave under polymerization conditions, offering insights into its potential applications in material science and engineering (Kubisa et al., 1980).
Palladium-Catalyzed Annulative π-Extension of Indoles to Carbazoles
Dinda et al. (2020) discuss the palladium-catalyzed annulative π-extension of indoles to carbazoles, a process that could be relevant for the functionalization or synthesis of complex molecules like 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde. This method underscores the potential for creating fused aromatic systems from simple aromatic compounds, which could include the synthesis or modification of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde derivatives (Dinda et al., 2020).
Safety And Hazards
Orientations Futures
The future directions of 1H-Indole-3-carbaldehyde and its derivatives, including 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde, lie in their applications in multicomponent reactions1. These reactions offer access to complex molecules and are a promising field for further exploitation in the assembly of pharmaceutically interesting scaffolds1.
Propriétés
IUPAC Name |
1-ethyl-5-fluoroindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c1-2-13-6-8(7-14)10-5-9(12)3-4-11(10)13/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFQLQZWLMJIGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622792 | |
| Record name | 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-fluoro-1H-indole-3-carbaldehyde | |
CAS RN |
620175-69-1 | |
| Record name | 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343808.png)
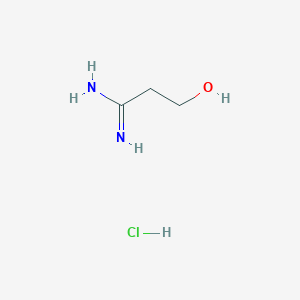
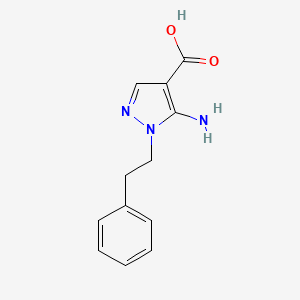
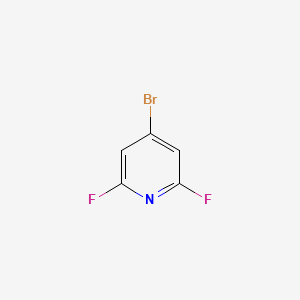
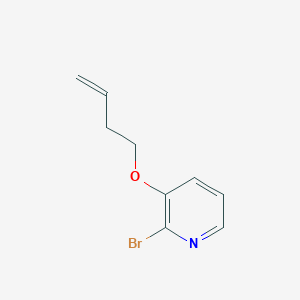
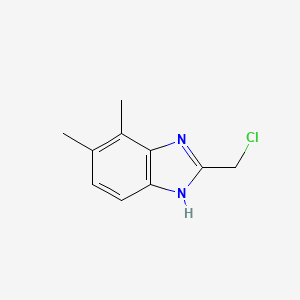
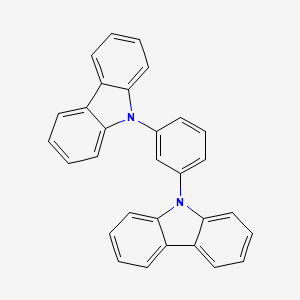
![Imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1343825.png)
